molecular formula C9H11NO B2632697 2-Methyl-2,3-dihydrobenzofuran-7-amine CAS No. 26210-74-2

2-Methyl-2,3-dihydrobenzofuran-7-amine

Cat. No. B2632697
CAS RN: 26210-74-2
M. Wt: 149.193
InChI Key: DRJZUEHEOHJEJW-UHFFFAOYSA-N
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Description

“2-Methyl-2,3-dihydrobenzofuran-7-amine” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . The compound is part of the benzofuran family, which is widely used in the development of various drugs .


Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran derivatives has been explored in several studies . One strategy involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2,3-dihydrobenzofuran-7-amine” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives, including 2-Methyl-2,3-dihydrobenzofuran-7-amine , have demonstrated significant anticancer potential. For instance, compound 36 (Fig. 8) exhibited substantial cell growth inhibition across various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Researchers continue to investigate its mechanisms of action and potential as an anticancer drug.

Anti-Hepatitis C Virus Activity

A novel macrocyclic benzofuran compound was discovered with anti-hepatitis C virus (HCV) activity. This finding suggests its potential as an effective therapeutic drug for HCV disease .

Antioxidant Properties

Benzofuran compounds often possess antioxidant activity. Although specific studies on 2-Methyl-2,3-dihydrobenzofuran-7-amine are limited, its structural similarity to other antioxidant benzofurans warrants further investigation .

Antibacterial Effects

While direct studies on this compound’s antibacterial properties are scarce, benzofuran derivatives in general exhibit antibacterial activity. Researchers may explore its potential in combating bacterial infections .

Anti-Viral Activities

Apart from HCV, benzofuran compounds have shown anti-viral effects against various viruses. Investigating the antiviral potential of 2-Methyl-2,3-dihydrobenzofuran-7-amine could yield valuable insights .

Synthesis Methods

Recent advancements in benzofuran synthesis include unique methods for constructing benzofuran rings. For instance, a complex benzofuran derivative can be synthesized through a free radical cyclization cascade, enabling the preparation of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to construct benzofuran rings with high yield and minimal side reactions .

Future Directions

Benzofuran and its derivatives, including “2-Methyl-2,3-dihydrobenzofuran-7-amine”, have attracted attention due to their biological activities and potential applications as drugs . Future research could focus on further exploring the therapeutic potential of these compounds .

properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJZUEHEOHJEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,3-dihydrobenzofuran-7-amine

Synthesis routes and methods I

Procedure details

A mixture of 81 g of 1B, 400 ml of tetrahydrofuran (THF) and 3 g of activated Raney nickel catalyst was shaken under 35 p.s.i.g. hydrogen pressure at room temperature for 4 hours. The resulting mixture was treated with 20 g of magnesium sulfate, filtered and the solvent was evaporated from the filtrate, to give 7-amino-2,3-dihydro-2-methylbenzofuran (1C), as an amber syrup.
Name
1B
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81 g
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reactant
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3 g
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catalyst
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400 mL
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0 (± 1) mol
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20 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CC1Cc2cccc([N+](=O)[O-])c2O1
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reactant
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